molecular formula C16H12BrN3O4S B2921904 4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886927-63-5

4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Katalognummer B2921904
CAS-Nummer: 886927-63-5
Molekulargewicht: 422.25
InChI-Schlüssel: KJFITXLCBKEZHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of benzamide. Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They have been found to exhibit a wide range of biological activities, including antibacterial activity .


Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an amine with a carboxylic acid or its derivative. In the case of “4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide”, it’s likely that the compound was synthesized through a series of reactions involving the introduction of the bromo, methylsulfonyl, and oxadiazolyl groups .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” would be characterized by the presence of a benzamide core, with additional functional groups attached to the benzene ring. These include a bromo group, a methylsulfonyl group, and an oxadiazolyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” would depend on its specific molecular structure. For instance, the presence of the bromo group could potentially increase its molecular weight and polarity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The research surrounding 4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives primarily focuses on their synthesis, spectral analysis, and potential biological activities. These compounds belong to the class of 1,3,4-oxadiazole bearing compounds, known for their significant biological activities. Studies have demonstrated methods for synthesizing various N-substituted derivatives, exploring their structural properties through techniques like 1H-NMR, IR, and mass spectral data. For example, Khalid et al. (2016) synthesized a series of derivatives showing moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria. The exploration of these derivatives emphasizes the potential of these compounds in the development of new antibacterial agents (Khalid et al., 2016).

Anticancer Properties

Further investigations into the derivatives of 4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have explored their anticancer activities. The design and synthesis of substituted derivatives have been evaluated against several cancer cell lines, showing moderate to excellent anticancer activity. This research opens avenues for the development of new chemotherapeutic agents. Ravinaik et al. (2021) reported the synthesis of derivatives that exhibited higher anticancer activities than the reference drug in some cases, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

The oxadiazole derivatives have also been investigated for their antimicrobial and antitubercular properties. Suresh Kumar et al. (2013) synthesized novel sulfonyl derivatives that showed moderate to significant antibacterial and antifungal activities, with some compounds exhibiting excellent antitubercular properties. This study underscores the therapeutic potential of these compounds in addressing infectious diseases caused by bacteria, fungi, and Mycobacterium tuberculosis (Suresh Kumar et al., 2013).

Chemical Synthesis and Process Development

The chemical synthesis and process development of such compounds are crucial for exploring their full potential in various applications. Conlon et al. (2006) described an efficient, scalable synthesis for a PDE4 inhibitor, demonstrating the convergent synthesis approach and highlighting the importance of such processes in the production of drug candidates on a multikilogram scale. This research is significant for the pharmaceutical industry, offering insights into large-scale synthesis methods that can be applied to similar compounds (Conlon et al., 2006).

Zukünftige Richtungen

The future directions for research on “4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide” could potentially involve further investigation of its biological activity, as well as the development of novel synthetic methods or analogs .

Eigenschaften

IUPAC Name

4-bromo-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-4-2-3-11(9-13)15-19-20-16(24-15)18-14(21)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFITXLCBKEZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.